2-Bromo-8-methylquinazoline
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Overview
Description
2-Bromo-8-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline familyThe compound has the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methylquinazoline typically involves the bromination of 8-methylquinazoline. One common method is the reaction of 8-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as metal-catalyzed reactions. Transition metal catalysts like palladium or copper can be used to facilitate the bromination process, improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Oxidation Reactions: Major products include quinazoline N-oxides, which are useful intermediates for further chemical transformations.
Scientific Research Applications
2-Bromo-8-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential therapeutic agents.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-methylquinazoline
- 2-Fluoro-8-methylquinazoline
- 2-Iodo-8-methylquinazoline
Comparison
2-Bromo-8-methylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-8-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3 |
InChI Key |
IZQAESKIQBTBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)Br |
Origin of Product |
United States |
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